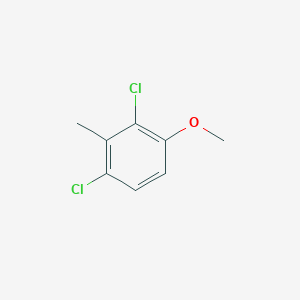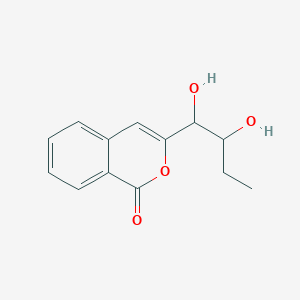
1-(2,3-Dimethyl-6-quinoxalinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethyl-6-quinoxalinyl)ethanone is an organic compound with the molecular formula C12H12N2O. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone typically involves the condensation of 2,3-dimethylquinoxaline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dimethyl-6-quinoxalinyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives with carboxylic acid or aldehyde groups.
Reduction: Alcohol derivatives of quinoxaline.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethyl-6-quinoxalinyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential use in drug development, particularly for its anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethyl-6-quinoxalinyl)ethanone involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methyl-2-quinoxalinyl)ethanone
- 1-(4-Quinolinyl)ethanone
- 2-Acetylpyrrole
- 3′-(Trifluoromethyl)acetophenone
- Furfural
Uniqueness
1-(2,3-Dimethyl-6-quinoxalinyl)ethanone is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Its dimethyl substitution at positions 2 and 3 of the quinoxaline ring enhances its stability and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
1-(2,3-dimethylquinoxalin-6-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-7-8(2)14-12-6-10(9(3)15)4-5-11(12)13-7/h4-6H,1-3H3 |
Clave InChI |
CNVMDNAVMWHLRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


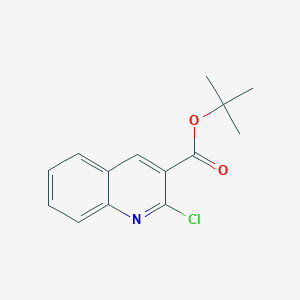

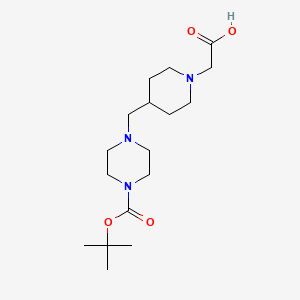
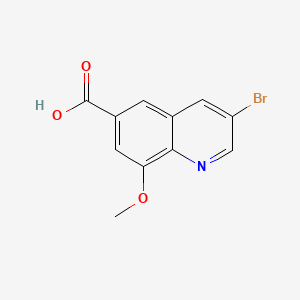


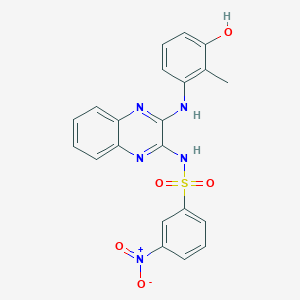
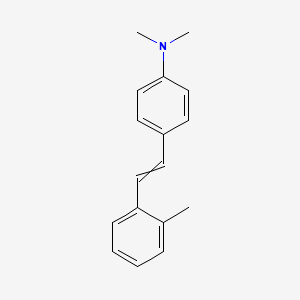

![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)

